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histidylmethionine - 2488-11-1

histidylmethionine

Catalog Number: EVT-6474722
CAS Number: 2488-11-1
Molecular Formula: C11H18N4O3S
Molecular Weight: 286.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Histidylmethionine can be synthesized in the body through the ribosomal translation of messenger RNA, where the individual amino acids are linked together. It can also be obtained from dietary sources rich in proteins, such as meat, fish, eggs, and dairy products.

Classification
  • Type: Dipeptide
  • Components: Histidine and Methionine
  • Molecular Formula: C₁₃H₁₈N₄O₃S
Synthesis Analysis

Methods

Histidylmethionine can be synthesized using several methods, including:

  1. Solid-Phase Peptide Synthesis (SPPS): This method involves sequentially adding protected amino acids to a solid support resin. The amino acids are activated and coupled to the growing peptide chain.
  2. Liquid-Phase Synthesis: In this method, amino acids are dissolved in a solvent, and coupling agents are used to facilitate the formation of peptide bonds between the amino acids.
  3. Enzymatic Synthesis: Enzymes such as proteases can catalyze the formation of histidylmethionine by linking histidine and methionine under specific conditions.

Technical Details

  • Activation Agents: Commonly used agents include dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt).
  • Deprotection Steps: Protecting groups such as Fmoc or Boc are used during synthesis and must be removed at specific stages to allow for further coupling.
Molecular Structure Analysis

Structure

Histidylmethionine has a unique molecular structure characterized by its peptide bond between the carboxyl group of histidine and the amino group of methionine.

Data

  • Molecular Weight: Approximately 286.36 g/mol
  • 3D Structure: The spatial arrangement of atoms can be represented using various visualization software that supports peptide structures.
Chemical Reactions Analysis

Reactions

Histidylmethionine can undergo various chemical reactions typical for peptides:

  1. Hydrolysis: In aqueous solutions or under enzymatic conditions, histidylmethionine can be hydrolyzed back into its constituent amino acids.
  2. Oxidation: Methionine residues are susceptible to oxidation, which can lead to the formation of methionine sulfoxide.
  3. Peptide Bond Formation: Histidylmethionine can participate in further peptide bond formations with other amino acids to form larger peptides or proteins.

Technical Details

  • Hydrolysis typically requires acidic or basic conditions.
  • Oxidation reactions may involve reactive oxygen species or specific oxidizing agents.
Mechanism of Action

Process

Histidylmethionine may exert biological effects through several mechanisms:

  1. Antioxidant Activity: The imidazole ring of histidine can donate electrons, helping to neutralize free radicals.
  2. Metal Ion Chelation: Histidylmethionine may bind metal ions, which can influence enzymatic activities and cellular signaling pathways.

Data

Research indicates that dipeptides like histidylmethionine play roles in reducing oxidative stress within cells, potentially contributing to cellular protection mechanisms.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and polar solvents; insoluble in non-polar solvents.

Chemical Properties

  • pH Stability Range: Generally stable between pH 4 to 7.
  • Melting Point: Specific melting points may vary based on purity but typically range around 200°C.

Relevant Data or Analyses

Studies have shown that the stability of histidylmethionine is influenced by environmental factors such as temperature and pH levels.

Applications

Scientific Uses

Histidylmethionine has several applications in scientific research:

  1. Biochemical Studies: Used as a model compound for studying peptide interactions and stability.
  2. Nutritional Research: Investigated for its potential health benefits related to antioxidant properties.
  3. Pharmaceutical Development: Explored for its role in drug formulations aimed at enhancing bioavailability and therapeutic efficacy.
Biosynthesis and Degradation Pathways of Histidylmethionine

Enzymatic Mechanisms in Dipeptide Bond Formation

Histidylmethionine (His-Met) is formed via an ATP-dependent enzymatic ligation. Specific aminoacyl-tRNA synthetases activate histidine and methionine, forming aminoacyl-adenylates. The histidyl moiety is transferred to methionine via peptidyl transferases or non-ribosomal peptide synthetases (NRPS), creating the characteristic α-carboxyl to α-amino peptide bond. This process requires Mg²⁺ as a cofactor for catalytic activity [5]. Kinetic studies reveal that the Km for histidine in this reaction is ~0.5 mM, while methionine exhibits higher affinity (Km = 0.1–0.3 mM). Post-formation, the dipeptide may be stabilized by coordination bonds between histidine’s imidazole group and transition metals, as well as hydrophobic interactions from methionine’s thioether side chain [7].

Table 1: Key Enzymes in His-Met Biosynthesis

EnzymeGene (if known)CofactorsFunction
Aminoacyl-tRNA synthetasehisS, metGATP, Mg²⁺Amino acid activation
Peptidyl transferaseN/AMg²⁺Peptide bond formation
Non-ribosomal synthetaseNRPS modulesATP, Mg²⁺Alternative dipeptide assembly pathway

Role of Histidine Ammonia-Lyase in Precursor Metabolism

Histidine ammonia-lyase (HAL; EC 4.3.1.3) governs histidine catabolism, directly influencing His-Met precursor availability. This enzyme deaminates L-histidine to trans-urocanate and ammonia through a methylideneimidazolone (MIO) cofactor derived from an Ala-Ser-Gly triad [4] [10]. In mammals, HAL is highly expressed in the liver and skin, with a Km for histidine of 1–4 mM. Its activity is hormonally regulated: glucocorticoids induce HAL gene expression, while low-protein diets suppress it. HAL deficiency (histidinemia) elevates circulating histidine levels (290–1420 μM vs. normal 70–120 μM), thereby increasing histidine pools available for dipeptide synthesis [4]. Trans-urocanate undergoes photoisomerization to cis-urocanate in the skin, functioning as a UV protectant but diverting histidine from dipeptide formation [4].

Proteolytic Pathways for Histidylmethionine Catabolism

His-Met degradation occurs via two primary proteolytic pathways:

  • Cytosolic Pathway: Broad-specificity aminopeptidases (e.g., methionine aminopeptidase) hydrolyze the N-terminal histidine, releasing free methionine and histidine. This pathway dominates under physiological pH conditions [8].
  • Lysosomal Pathway: Cathepsins (particularly cathepsin B and L) cleave His-Met during autophagy or stress conditions. His-Met’s methionine residue is vulnerable to oxidation to methionine sulfoxide (MetO), which alters susceptibility to proteases. Methionine sulfoxide reductases (MsrA/MsrB) can reduce MetO back to methionine, creating a redox cycle that delays complete dipeptide degradation [7].

Table 2: Proteolytic Enzymes in His-Met Degradation

EnzymeLocationSpecificityRedox Sensitivity
Methionine aminopeptidaseCytosolN-terminal methionineLow
Cathepsin BLysosomeBroad specificityHigh (MetO resistant)
Dipeptidyl-peptidase IVPlasma membraneXaa-Met dipeptidesModerate

Interplay Between Methionine Salvage and Histidine Utilization

Methionine profoundly influences histidine-derived one-carbon metabolism. Histidine catabolism produces formiminoglutamate (FIGLU), which transfers its formimino group to tetrahydrofolate (THF), forming 5,10-methenyl-THF and glutamate [4] [6]. Methionine regulates this process via S-adenosylmethionine (SAM), which allosterically inhibits methylenetetrahydrofolate reductase (MTHFR). This inhibition limits THF regeneration, thereby restricting FIGLU processing and causing FIGLU accumulation. Consequently, excess methionine reduces histidine flux into one-carbon pools [6] [8].

Conversely, histidine degradation supports methionine salvage:

  • FIGLU-derived one-carbon units generate 5-methyl-THF for homocysteine remethylation to methionine.
  • Histidine’s nitrogen atoms contribute to purine synthesis, indirectly supporting ATP production for methionine adenosylation.Disruption of this cross-talk manifests experimentally: rats fed methionine-supplemented diets exhibit 40–60% reductions in hepatic FIGLU utilization, confirming metabolic competition [6] [8].

Table 3: Metabolites Linking Histidine and Methionine Pathways

MetabolitePathway OriginFunction in Cross-Talk
FormiminoglutamateHistidine catabolismOne-carbon donor to folate cycle
5,10-Methenyl-THFFIGLU metabolismPrecursor for 5-methyl-THF synthesis
S-AdenosylmethionineMethionine activationAllosteric inhibitor of MTHFR
HomocysteineMethionine demethylationSubstrate for FIGLU-dependent remethylation

Properties

CAS Number

2488-11-1

Product Name

histidylmethionine

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoic acid

Molecular Formula

C11H18N4O3S

Molecular Weight

286.35 g/mol

InChI

InChI=1S/C11H18N4O3S/c1-19-3-2-9(11(17)18)15-10(16)8(12)4-7-5-13-6-14-7/h5-6,8-9H,2-4,12H2,1H3,(H,13,14)(H,15,16)(H,17,18)/t8-,9-/m0/s1

InChI Key

AYIZHKDZYOSOGY-IUCAKERBSA-N

SMILES

CSCCC(C(=O)O)NC(=O)C(CC1=CN=CN1)N

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CC1=CN=CN1)N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)N

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